molecular formula C20H16ClFN2O2 B2831998 2-(2-Chloro-6-fluorobenzyl)-4-{[(4-pyridinylmethyl)imino]methyl}-1,3-benzenediol CAS No. 341967-49-5

2-(2-Chloro-6-fluorobenzyl)-4-{[(4-pyridinylmethyl)imino]methyl}-1,3-benzenediol

Cat. No. B2831998
CAS RN: 341967-49-5
M. Wt: 370.81
InChI Key: SGZLIGBUWXRHBW-WYMPLXKRSA-N
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Description

2-(2-Chloro-6-fluorobenzyl)-4-{[(4-pyridinylmethyl)imino]methyl}-1,3-benzenediol, also known as CFPI, is a synthetic compound with potential applications in medicinal chemistry and drug design. CFPI is a benzenediol derivative that has been studied extensively in recent years due to its unique structure and potential biological activities. CFPI has been found to possess a variety of biological activities including anti-inflammatory, anti-cancer, and antimicrobial activities. In addition, CFPI has been evaluated for its potential as a therapeutic agent for a variety of diseases.

Mechanism of Action

The exact mechanism of action of 2-(2-Chloro-6-fluorobenzyl)-4-{[(4-pyridinylmethyl)imino]methyl}-1,3-benzenediol is not yet fully understood. However, it is believed that this compound works by interfering with the activity of certain enzymes, such as tyrosine kinase and cyclooxygenase. In addition, this compound has been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha, interleukin-1, and interleukin-6.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. This compound has been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha, interleukin-1, and interleukin-6. In addition, this compound has been found to inhibit the activity of certain enzymes, such as tyrosine kinase and cyclooxygenase. This compound has also been found to possess anti-cancer, anti-inflammatory, and antimicrobial activities.
Advantages and Limitations for Laboratory Experiments
The advantages of this compound for laboratory experiments are its relatively low cost and ease of synthesis. In addition, this compound has been found to possess a variety of biological activities, which makes it an attractive compound for laboratory studies. The main limitation of this compound for laboratory experiments is its relatively low solubility, which can make it difficult to work with in some experiments.

Future Directions

There are a number of potential future directions for 2-(2-Chloro-6-fluorobenzyl)-4-{[(4-pyridinylmethyl)imino]methyl}-1,3-benzenediol research. These include further studies into its anti-inflammatory, anti-cancer, and antimicrobial activities, as well as its potential to inhibit the growth of certain bacteria and viruses. In addition, further studies into the mechanism of action of this compound may provide insights into its potential therapeutic applications. Finally, further studies into the synthesis of this compound may lead to the development of more efficient and cost-effective methods of production.

Synthesis Methods

2-(2-Chloro-6-fluorobenzyl)-4-{[(4-pyridinylmethyl)imino]methyl}-1,3-benzenediol can be synthesized from a variety of starting materials, including 2-chloro-6-fluorobenzyl alcohol and 4-pyridinylmethyl iminomethylbenzene. The synthesis of this compound involves a series of reaction steps, beginning with the condensation of the two starting materials to form the desired benzenediol. The reaction is then followed by the deprotection of the benzenediol, which is then followed by the reduction of the benzenediol to form the desired this compound.

Scientific Research Applications

2-(2-Chloro-6-fluorobenzyl)-4-{[(4-pyridinylmethyl)imino]methyl}-1,3-benzenediol has been investigated for its potential as a therapeutic agent for a variety of diseases. This compound has been found to possess anti-inflammatory, anti-cancer, and antimicrobial activities. In addition, this compound has been evaluated for its potential as a therapeutic agent for a variety of diseases such as diabetes, cancer, and Alzheimer’s disease. This compound has also been studied for its potential to inhibit the growth of certain bacteria and viruses.

properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methyl]-4-(pyridin-4-ylmethyliminomethyl)benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN2O2/c21-17-2-1-3-18(22)15(17)10-16-19(25)5-4-14(20(16)26)12-24-11-13-6-8-23-9-7-13/h1-9,12,25-26H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZLIGBUWXRHBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC2=C(C=CC(=C2O)C=NCC3=CC=NC=C3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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